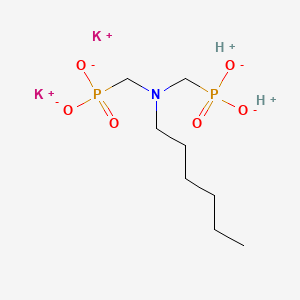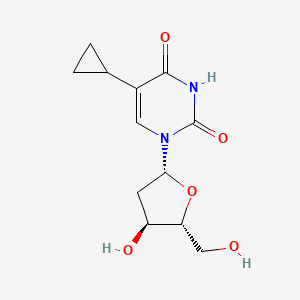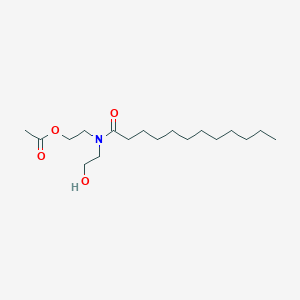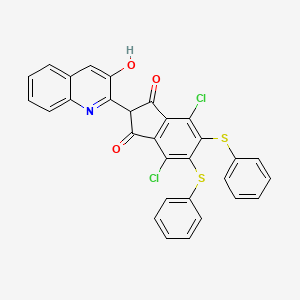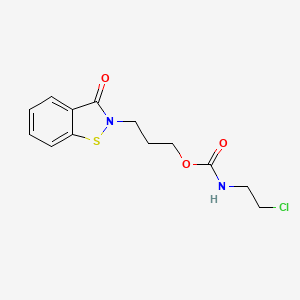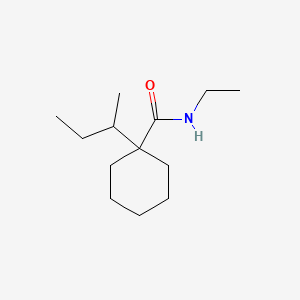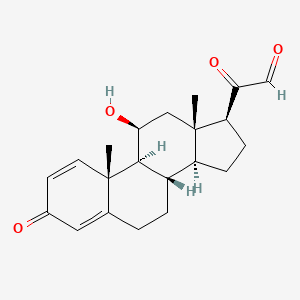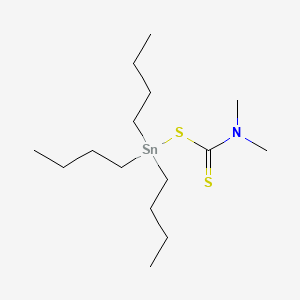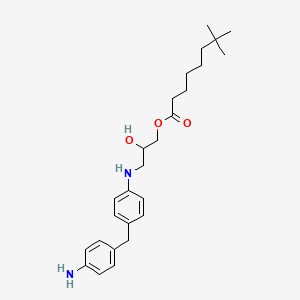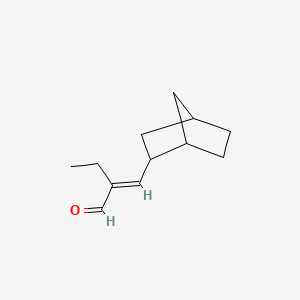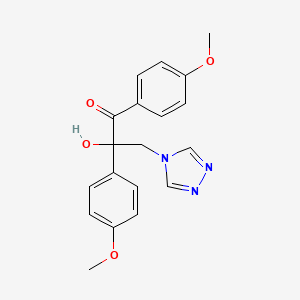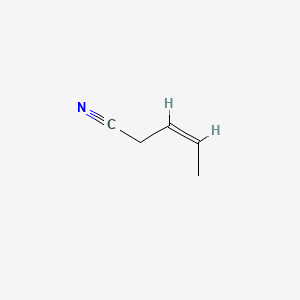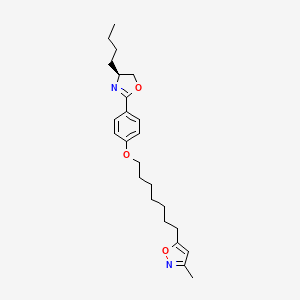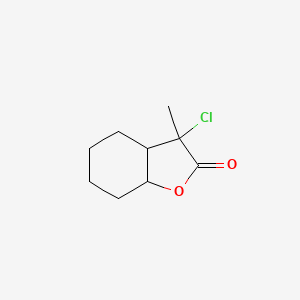
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one is a chemical compound with the molecular formula C9H13ClO2 and a molecular weight of 188.65 g/mol . This compound is known for its unique structure, which includes a benzofuran ring fused with a chlorinated hexahydro-methyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of chlorinating agents to introduce the chlorine atom into the benzofuran ring . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with multiple biological systems .
Comparison with Similar Compounds
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one can be compared with other similar compounds, such as:
3-Chlorohexahydro-3-methyl-2(3H)-benzofuranone: This compound has a similar structure but differs in the position of the chlorine atom.
Hexahydro-3-methyl-3H-benzofuran-2-one: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Methyl-3H-benzofuran-2-one: This compound lacks both the chlorine atom and the hexahydro group, making it less reactive in certain chemical reactions.
Properties
CAS No. |
94291-91-5 |
|---|---|
Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-chloro-3-methyl-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-9(10)6-4-2-3-5-7(6)12-8(9)11/h6-7H,2-5H2,1H3 |
InChI Key |
CBIKLWCRTLLKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2OC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
